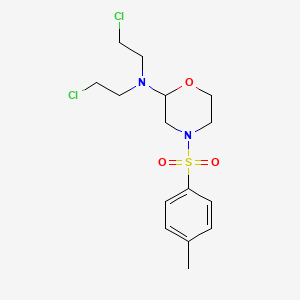
2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- is a fluorinated organic compound belonging to the pyran family. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- typically involves the fluorination of pyran derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction parameters. This method enhances yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques, such as electrochemical fluorination, is also explored to achieve efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
The major products formed from these reactions include various fluorinated derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- finds applications in several fields:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its role in creating fluorinated pharmaceuticals with enhanced bioavailability and stability.
Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical resistance.
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine enhances the compound’s reactivity, allowing it to form strong bonds with various substrates. This property is exploited in designing molecules with specific biological or chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran-2-one: A non-fluorinated analog with different reactivity and applications.
3,4-Dihydro-2H-pyran: Another pyran derivative with distinct chemical properties.
2H-Pyran-2-carboxaldehyde: A related compound with an aldehyde functional group.
Uniqueness
The uniqueness of 2H-Pyran-2-carbonyl fluoride, 2,3,3,4,4,5,5,6,6-nonafluorotetrahydro- lies in its extensive fluorination, which imparts exceptional stability, reactivity, and resistance to degradation. These properties make it a valuable compound for advanced scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
65601-67-4 |
|---|---|
Molekularformel |
C6F10O2 |
Molekulargewicht |
294.05 g/mol |
IUPAC-Name |
2,3,3,4,4,5,5,6,6-nonafluorooxane-2-carbonyl fluoride |
InChI |
InChI=1S/C6F10O2/c7-1(17)2(8)3(9,10)4(11,12)5(13,14)6(15,16)18-2 |
InChI-Schlüssel |
NBGJVHHAGWBNLL-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C1(C(C(C(C(O1)(F)F)(F)F)(F)F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)


![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)

![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)





![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)


